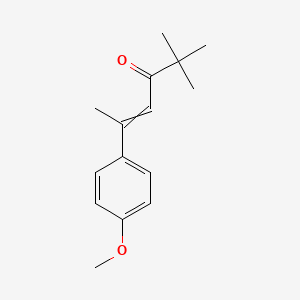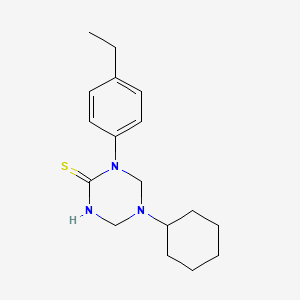
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMA-10 and is known for its ability to bind to certain receptors in the brain, which can have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BMA-10 involves its binding to the sigma-1 receptor in the brain. This binding can have a range of effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. These effects can have a range of biochemical and physiological effects, including the regulation of pain perception, mood, and cognitive function.
Biochemical and Physiological Effects:
BMA-10 has been shown to have a range of biochemical and physiological effects. It has been shown to regulate pain perception, reduce anxiety and depression, and improve cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMA-10 for lab experiments is its well-established synthesis method, which allows for the production of high-quality BMA-10 for research purposes. BMA-10 has also been extensively studied, which means that there is a wealth of information available on its potential uses and effects. However, one limitation of BMA-10 is that its effects can be complex and may vary depending on the specific conditions and experimental setup.
Orientations Futures
There are a range of future directions for research on BMA-10. One potential area of research is the development of more selective sigma-1 receptor ligands that can target specific subtypes of the receptor. Another area of research is the investigation of the potential therapeutic effects of BMA-10 for a range of conditions, including neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of BMA-10 and its potential effects on different physiological processes.
Méthodes De Synthèse
The synthesis of BMA-10 involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with potassium carbonate, followed by the reaction of the resulting compound with 4-methylbenzylamine. The final step involves the reaction of the intermediate product with acetic anhydride to produce BMA-10. This synthesis method has been well-established in the literature and has been used in numerous studies to produce BMA-10 for research purposes.
Applications De Recherche Scientifique
BMA-10 has been studied extensively for its potential use in scientific research. It has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, mood regulation, and cognitive function. BMA-10 has also been shown to have potential therapeutic effects for a range of conditions, including depression, anxiety, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-6-14(7-4-12)10-19-17(20)11-21-16-8-5-13(2)9-15(16)18/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXODSXDNOYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5798357.png)
![5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)